molecular formula C7H14 B1198135 1,1,2,2-Tetramethylcyclopropane CAS No. 4127-47-3

1,1,2,2-Tetramethylcyclopropane

Cat. No. B1198135
CAS RN: 4127-47-3
M. Wt: 98.19 g/mol
InChI Key: JCHUCGKEGUAHEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related cyclopropane derivatives often involves innovative approaches to overcome the challenges posed by their strained ring systems. For example, direct [3 + 2] radical cycloaddition of methylenecyclopropanes with elemental chalcogens (S, Se, Te) provides an efficient method for preparing methylene-1,2-dichalcogenolanes, showcasing the versatility of cyclopropane derivatives in synthetic chemistry (Yu et al., 2013).

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is closely analyzed to understand their reactivity and interaction with other molecules. The study by Bauzá, Frontera, and Mooibroek (2016) highlights 1,1,2,2-tetracyanocyclopropane (TCCP) as a versatile synthon capable of interacting through 'non-covalent carbon bonding', indicating the significance of cyclopropane derivatives in supramolecular chemistry (Bauzá et al., 2016).

Chemical Reactions and Properties

Cyclopropane derivatives undergo various chemical reactions, demonstrating their utility in organic synthesis. The Lewis acid-catalyzed reactions of arylmethylenecyclopropanes with 1,1,3-triarylprop-2-yn-1-ols or their methyl ethers result in the formation of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives, illustrating the compounds' reactivity and potential for generating molecular complexity (Yao & Shi, 2007).

Physical Properties Analysis

The physical properties of cyclopropane derivatives, such as stability and reactivity, are influenced by their molecular structure. The study on the thermal stability of 3,3,4,4-tetraethoxybut-1-yne, a related compound, shows that cyclopropane derivatives can be designed to have desirable stability characteristics under specific conditions (Sydnes et al., 2007).

Scientific Research Applications

  • Thermal Decomposition in a Single-Pulse Shock Tube : TTMC undergoes thermal decomposition when subjected to a single-pulse shock tube. This process is mainly characterized by a specific reaction process, with side reactions being unimportant. This finding is crucial for understanding the chemical kinetics and reaction mechanisms of TTMC under high-temperature conditions (Tsang, 1973).

  • Supramolecular Synthon : TTMC's derivative, 1,1,2,2-tetracyanocyclopropane (TCCP), serves as a versatile synthon capable of interacting with various molecules through 'non-covalent carbon bonding'. This property of TCCP makes it a potential candidate for use in supramolecular chemistry and molecular recognition (Bauzá, Frontera, & Mooibroek, 2016).

  • Photochemical Reactions and Radical Formation : Studies have shown that TTMC can undergo photochemical reactions leading to the formation of various products. These reactions involve intermediate singlet 1,3-diradicals and can lead to regioselective methyl migration, demonstrating the complex photochemistry of arylcyclopropanes (Zimmerman & Heydinger, 1991).

  • Crystal Engineering with Tetrel Bonding Interactions : TTMC derivatives can be used in crystal engineering, exploiting sp3-C centered tetrel bonding interactions. These interactions can be critical for designing new materials and understanding molecular structures (Roeleveld et al., 2020).

  • Radical Cation Characterization : Studies have characterized the radical cation forms of TTMC, revealing their stability and transformation under specific conditions. This research contributes to our understanding of radical chemistry and the behavior of organic molecules under ionizing conditions (Qin, Snow, & Williams, 1984).

properties

IUPAC Name

1,1,2,2-tetramethylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-6(2)5-7(6,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHUCGKEGUAHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194184
Record name 1,1,2,2-Tetramethylcyclopropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2-Tetramethylcyclopropane

CAS RN

4127-47-3
Record name 1,1,2,2-Tetramethylcyclopropane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2,2-Tetramethylcyclopropane
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Record name 1,1,2,2-Tetramethylcyclopropane
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Record name 1,1,2,2-tetramethylcyclopropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2-Tetramethylcyclopropane
Reactant of Route 2
1,1,2,2-Tetramethylcyclopropane
Reactant of Route 3
1,1,2,2-Tetramethylcyclopropane
Reactant of Route 4
1,1,2,2-Tetramethylcyclopropane
Reactant of Route 5
1,1,2,2-Tetramethylcyclopropane
Reactant of Route 6
1,1,2,2-Tetramethylcyclopropane

Citations

For This Compound
256
Citations
W Tsang - International Journal of Chemical Kinetics, 1973 - Wiley Online Library
1,2,2‐Tetramethylcyclopropane (TTMC) has been decomposed in a single‐pulse shock tube. The main reaction process is Side reactions are unimportant. From comparative rate …
Number of citations: 32 onlinelibrary.wiley.com
DK Lewis, T Gray, V Katsva, K Parcella… - … journal of chemical …, 2006 - Wiley Online Library
Reaction rates for the structural isomerization of 1,1,2,2‐tetramethylcyclopropane to 2,4‐dimethyl‐2‐pentene have been measured over a wide temperature range, 672–750 K in a static …
Number of citations: 4 onlinelibrary.wiley.com
HP Lemaire, RL Livingston - Acta Crystallographica, 1952 - scripts.iucr.org
The two main points of interest in connection with the structure of cyclopropane or of its derivatives are the CC bond distance in the ring and the value of the external angle (the HCH …
Number of citations: 4 scripts.iucr.org
R Srinivasan, JA Ors - The Journal of Organic Chemistry, 1979 - ACS Publications
Although process 3 is seen to be more than tenfold greater in importance than process 6, the occurrence of the latter answers the first of the questions. The fact that the 3-hexene was a …
Number of citations: 15 pubs.acs.org
C Blumstein, D Henfling, CM Sharts… - International Journal of …, 1970 - Wiley Online Library
Reinvestigation of the gas phase thermal reaction of 1,1,2,2‐tetramethylcyclopropane (699‐759K) gave for the unimolecular disappearance of reactant, k (TMC) = 10 15.27–63.93/θ sec …
Number of citations: 9 onlinelibrary.wiley.com
HM Frey, DC Marshall - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
The thermal isomerization of 1, 1, 2, 2-tetramethylcyclopropane has been investigated between 435 and 484'~. In this range, in an I'aged" reaction vessel, the isomerization is …
Number of citations: 10 pubs.rsc.org
EJ Moriconi, JF Kelly, RA Salomone - The Journal of Organic …, 1968 - ACS Publications
1, 1-Dimethylcyclopropane (1) on treatment with chlorosulfonyl isocyanate (CSI) led to 1-chlorosulfonyl-3, 4, 4-trimethyl-2-azetidinone (2, 73%), and, from the aqueous extract, a mixture (…
Number of citations: 15 pubs.acs.org
HD Roth, MLM Schilling - Journal of the American Chemical …, 1983 - ACS Publications
The radical cations of simple tri-and tetraalkylcyclopropanes have been generated by light-induced electron transfer to chloranil and fluoranil. Nuclear spin polarization effects observed …
Number of citations: 42 pubs.acs.org
WD Good - The Journal of Chemical Thermodynamics, 1971 - Elsevier
The enthalpies of combustion of six alkyl cyclopropanes were measured by oxygen-bomb combustion calorimetry. The following values are reported for the standard enthalpy of …
Number of citations: 34 www.sciencedirect.com
TR Hoye, JC Suhadolnik - Journal of the American Chemical …, 1985 - ACS Publications
Since the prediction by Schleyer, Pople, and co-workers that 1.1-gem-dilithiocyclopropane monomers1 were prime candidate molecules for observation of planar tetracoordinate carbon…
Number of citations: 97 pubs.acs.org

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